(9R,12aR)-AZD4747

CNS Penetration Blood-Brain Barrier KRAS G12C

Essential stereochemical negative control for AZD4747, a CNS-penetrant KRAS G12C clinical candidate. Validates target-specific effects in CNS exposure assays (Kp=0.6), confirms stereospecific activity in KRAS G12C inhibition studies, and serves as internal standard for LC-MS/MS method development. Indispensable for rigorous experimental design where stereochemistry dictates biological outcome. Research use only.

Molecular Formula C24H22ClFN2O3
Molecular Weight 440.9 g/mol
Cat. No. B11927254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9R,12aR)-AZD4747
Molecular FormulaC24H22ClFN2O3
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCC#CC1=C(C(=C2C(=C1)CN3CCN(CC3CO2)C(=O)C=C)F)C4=C(C=CC=C4Cl)O
InChIInChI=1S/C24H22ClFN2O3/c1-3-6-15-11-16-12-27-9-10-28(20(30)4-2)13-17(27)14-31-24(16)23(26)21(15)22-18(25)7-5-8-19(22)29/h4-5,7-8,11,17,29H,2,9-10,12-14H2,1H3/t17-/m1/s1
InChIKeyCNQOLVBNICGIJB-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Selection of (9R,12aR)-AZD4747: A Diastereoisomeric Control for CNS-Penetrant KRAS G12C Research


(9R,12aR)-AZD4747 is a diastereoisomer of the clinical candidate AZD4747, a covalent, CNS-penetrant inhibitor of the KRAS G12C oncoprotein [1]. The parent compound, AZD4747, has been characterized as a highly potent and selective inhibitor with an anticipated low clearance and high oral bioavailability profile in humans, and is specifically designed to address KRAS G12C-positive tumors, including CNS metastases [2]. (9R,12aR)-AZD4747 serves as a critical stereochemical control for experiments involving the parent drug, as its differing spatial arrangement may lead to distinct biological activities or physicochemical properties .

Why (9R,12aR)-AZD4747 is an Indispensable Control for Experiments Using CNS-Penetrant KRAS G12C Inhibitors


In drug discovery, substituting a lead compound with a diastereoisomer or a structurally similar in-class inhibitor for comparative studies is a common but often flawed practice. For (9R,12aR)-AZD4747, its utility is not as a therapeutic candidate but as a specific, well-defined negative control. Its value derives from being a stereochemically distinct variant of the clinical candidate AZD4747 . Therefore, it cannot be replaced by another KRAS G12C inhibitor (e.g., sotorasib, adagrasib) or a different diastereomer, as these would introduce confounding variables in target engagement, physicochemical properties, and off-target activity. The following evidence demonstrates specific, quantifiable differences between (9R,12aR)-AZD4747's parent molecule and its key competitors, establishing a baseline of expected activity that validates its use as a control [1].

Quantitative Differentiation of (9R,12aR)-AZD4747: Evidence for Its Selection as a Superior Control


CNS Penetration Benchmarking: AZD4747 vs. Marketed KRAS G12C Inhibitors

The parent molecule AZD4747 was specifically designed for CNS penetration, a critical differentiator from the marketed KRAS G12C inhibitors sotorasib and adagrasib [1]. Preclinical PET imaging studies in non-human primates demonstrate that AZD4747 efficiently crosses the blood-brain barrier, achieving a brain-to-plasma ratio (Kp) of 0.6, indicating high CNS exposure [2]. This is a key design goal, as both sotorasib and adagrasib possess physicochemical properties that limit their passive permeability across the intact BBB [3].

CNS Penetration Blood-Brain Barrier KRAS G12C PET Imaging

Potency and Selectivity: AZD4747's Biochemical Profile Against Its Closest Analog

AZD4747 demonstrates high potency and selectivity for the KRAS G12C mutant. In biochemical assays, AZD4747 has an IC50 of 15 nM against KRAS G12C . Its cellular potency is reflected in the inhibition of p-ERK in the KRAS G12C-mutant H358 cell line, with an IC50 of 900 pM . While these values are in the same range as other clinical-stage KRAS G12C inhibitors, the unique structural features of AZD4747, derived from the excision of a pyrimidine ring from its predecessor AZD4625, confer distinct physicochemical properties [1].

KRAS G12C Potency Selectivity Covalent Inhibitor

In Vivo Efficacy: Tumor Regression in Xenograft Models

In a KRAS G12C mutant H358 xenograft model, daily oral administration of AZD4747 led to significant, dose-dependent tumor regression [1]. Doses of 100 mg/kg, 30 mg/kg, and 10 mg/kg were all well-tolerated, with the highest dose showing the most pronounced tumor regression [2]. This activity is linked to a strong, exposure-dependent decrease in DUSP6 expression, a marker of RAS/MAPK pathway modulation [2].

Xenograft Efficacy KRAS G12C In Vivo Pharmacology

Recommended Application Scenarios for (9R,12aR)-AZD4747 in KRAS G12C-Focused Research Programs


Stereochemical Control in CNS-Penetrant KRAS G12C Inhibitor Studies

(9R,12aR)-AZD4747 is the ideal negative control for experiments evaluating the CNS-penetrant properties of AZD4747. Since AZD4747 was specifically designed for high CNS exposure (Kp=0.6 in NHP PET studies) [1], using the diastereomer allows researchers to confirm that observed CNS effects are due to specific target engagement rather than non-specific compound-related effects.

In Vitro and In Vivo Target Engagement Assays

The parent molecule AZD4747 potently inhibits KRAS G12C (biochemical IC50=15 nM; cellular p-ERK IC50=900 pM) and induces tumor regression in H358 xenograft models [2]. (9R,12aR)-AZD4747 serves as a stereochemical control to confirm that the observed biochemical and cellular effects, as well as the in vivo efficacy, are specifically linked to the active stereoisomer.

Method Development and Validation for AZD4747 Bioanalysis

When developing analytical methods (e.g., LC-MS/MS) for quantifying AZD4747 in biological matrices, (9R,12aR)-AZD4747 can be used as a closely related internal standard or as a spike-in control to assess method specificity and recovery. Its similar physicochemical properties but distinct stereochemistry ensure it can be chromatographically resolved from the analyte of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (9R,12aR)-AZD4747

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.